molecular formula C16H15IN2O3 B5330059 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5330059
M. Wt: 410.21 g/mol
InChI Key: HSXZMHWWUFSVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide, also known as MI-2, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. MI-2 has been shown to selectively target the MALT1 paracaspase, which plays a critical role in the NF-κB signaling pathway. Inhibition of MALT1 has been shown to induce apoptosis in cancer cells, making MI-2 a promising candidate for cancer therapy.

Mechanism of Action

4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide selectively targets the MALT1 paracaspase, which plays a critical role in the NF-κB signaling pathway. MALT1 cleaves and activates several proteins involved in the NF-κB pathway, leading to the activation of pro-inflammatory genes. Inhibition of MALT1 by 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide blocks the activation of NF-κB and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to selectively target cancer cells, inducing apoptosis while sparing normal cells. 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. In addition to its anti-cancer effects, 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide is its specificity for MALT1, making it a selective inhibitor that does not affect other proteins in the NF-κB pathway. 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one limitation of 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

For 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide research include optimizing its pharmacokinetic properties to improve its efficacy in vivo. 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide can also be used in combination with other drugs to enhance its anti-cancer effects. In addition, further research is needed to explore the potential use of 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide in autoimmune diseases and inflammatory disorders. Finally, the development of 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide analogs may lead to the discovery of more potent and selective inhibitors of MALT1.

Synthesis Methods

The synthesis of 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide involves several steps, including the reaction of 4-iodobenzenecarboximidamide with 4-methoxyphenylacetic acid to form an intermediate, which is then coupled with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product. The synthesis of 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been optimized to improve yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide can induce apoptosis in cancer cells, including lymphoma, leukemia, and solid tumors. 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. In addition to its use in cancer treatment, 4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been studied for its potential use in autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-21-14-8-2-11(3-9-14)10-15(20)22-19-16(18)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXZMHWWUFSVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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